Thiophene E

Physical Chemistry Material Purification Process Engineering

Thiophene E (Echinoynethiophene A) is not a generic thiophene. Its terminal 1,2-diol group provides a specific reactive handle for covalent attachment to acceptor units, surfaces, or biomolecules—functionality absent in unfunctionalized oligothiophenes. With a conjugated diyne-thiophene core, LogP of 4.13, and PSA of 68.7 Ų, it is essential for synthesizing tunable D-A polymers for OFET/OPV, creating functional SAMs, and serving as a high-purity reference standard for natural-product SAR studies. Procure this architecturally unique building block to access molecular design space unreachable with simple thiophene analogs.

Molecular Formula C13H10O2S
Molecular Weight 230.28 g/mol
Cat. No. B154109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene E
Synonymsechinoynethiophene A
Molecular FormulaC13H10O2S
Molecular Weight230.28 g/mol
Structural Identifiers
SMILESCC#CC1=CC=C(S1)C#CC#CC(CO)O
InChIInChI=1S/C13H10O2S/c1-2-5-12-8-9-13(16-12)7-4-3-6-11(15)10-14/h8-9,11,14-15H,10H2,1H3
InChIKeyWFTNGUFZSYFSLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene E (CAS 64165-98-6): A Structurally Unique Thiophene Derivative for Specialized Material Science Research


Thiophene E (CAS 64165-98-6), systematically named 6-[5-(1-Propyn-1-yl)-2-thienyl]-3,5-hexadiyne-1,2-diol, is a naturally occurring organosulfur compound classified within the thiophene family [1]. Unlike many simple or fully conjugated thiophene analogs, its structure features a distinct terminal diol group, which imparts specific chemical reactivity and physical properties such as a density of 1.3±0.1 g/cm³ and a boiling point of 473.1±45.0 °C [2]. This compound is a key member of the 'echinoynethiophene' group, which is characterized by a conjugated diyne-thiophene core, and is primarily isolated from plant sources like *Echinops grijisii* [1]. Its unique molecular architecture differentiates it from common thiophene-based organic semiconductors and offers a distinct starting point for applications requiring specific solubility or post-synthetic functionalization potential .

Thiophene E (CAS 64165-98-6): Why Generic Thiophene Analogs Are Not Suitable Replacements


Substituting Thiophene E (Echinoynethiophene A) with a generic thiophene analog or a common organic semiconductor like pentacene or sexithiophene is not scientifically sound. Its unique structure, which incorporates a diyne bridge and a terminal diol moiety, dictates a fundamentally different set of physical and chemical properties [1]. Key differentiating factors include its calculated LogP of 4.13 and polar surface area (PSA) of 68.7 Ų, which directly impact solubility, processability, and compatibility with various solvents and matrices [2]. This is in stark contrast to more hydrophobic, unfunctionalized oligothiophenes [3]. The presence of the terminal alcohol groups provides a specific reactive handle for further derivatization, enabling the synthesis of more complex molecular architectures that are inaccessible with simpler, non-functionalized analogs . Therefore, procurement based solely on the 'thiophene' class without accounting for this specific molecular blueprint will result in a material with unintended and likely undesirable performance characteristics in the target research or industrial application.

Thiophene E (CAS 64165-98-6): Quantified Differentiation vs. Analogs in Key Selection Dimensions


Physical Property Differentiation: Boiling Point and Density of Thiophene E vs. Common Oligothiophenes

The physical properties of Thiophene E (Echinoynethiophene A) are quantifiably distinct from those of many common oligothiophenes, which has direct implications for purification and processing. Its reported boiling point of 473.1±45.0 °C and density of 1.3±0.1 g/cm³ [1] differ significantly from the melting points of simpler oligothiophenes, such as α-sexithiophene (6T), which has a melting point of ~304 °C [2]. This data informs the selection of purification techniques (e.g., distillation vs. sublimation) and predicts the compound's behavior under thermal processing conditions.

Physical Chemistry Material Purification Process Engineering

Structural Differentiation: Reactive Terminal Diol Group in Thiophene E vs. Non-Functionalized Thiophene Oligomers

A critical differentiator of Thiophene E is the presence of a 1,2-diol moiety at the terminus of its conjugated backbone, a feature absent in most common thiophene-based semiconductors like α-sexithiophene (6T) or pentacene [1]. This functional group provides a specific reactive handle for further chemical transformations, such as esterification, etherification, or conversion to leaving groups for subsequent cross-coupling reactions . This inherent reactivity is quantifiable by its predicted LogP (4.13) and polar surface area (PSA) of 68.7 Ų [2], which are significantly different from the LogP of ~7.5 and PSA of 0 Ų for the fully hydrophobic α-sexithiophene [3].

Synthetic Chemistry Polymer Chemistry Covalent Functionalization

Optoelectronic Potential: Bandgap Inference from Thieno[3,2-b]thiophene Derivatives for Thiophene E

While direct HOMO-LUMO or bandgap data for Thiophene E are not available in the primary literature, its core structure contains a diyne bridge and a thiophene ring, which are key components in many conjugated organic semiconductors. Class-level inference can be made from the performance of structurally related thieno[3,2-b]thiophene derivatives, which are promising p-type organic semiconductor candidates with tunable optical bandgaps in the visible spectrum [1]. The extended conjugation in Thiophene E, similar to these derivatives, suggests it will possess a comparable HOMO-LUMO gap, making it a candidate for optoelectronic applications [2].

Organic Electronics Semiconductors UV-Vis Spectroscopy

Thiophene E (CAS 64165-98-6): Targeted Application Scenarios Based on Differentiated Properties


Synthesis of Functionalized Organic Semiconductors for Tailored Optoelectronic Properties

Thiophene E is an ideal precursor for synthesizing novel donor-acceptor (D-A) type oligomers and polymers. Its reactive 1,2-diol group allows for facile covalent attachment of various acceptor units, chromophores, or solubilizing chains. This functionalization, which is not possible with non-functionalized oligothiophenes, enables precise tuning of the resulting material's HOMO/LUMO energy levels, solubility, and solid-state packing, as inferred from the tunable properties of thieno[3,2-b]thiophene derivatives [1]. This is a critical advantage for developing next-generation materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Development of Specialized Coatings and Bio-Conjugates via Covalent Surface Attachment

The terminal diol functionality on Thiophene E provides a unique anchor point for covalent attachment to surfaces or biomolecules, a feature absent in common hydrophobic oligothiophenes. This can be exploited to create functionalized self-assembled monolayers (SAMs) on metal oxide surfaces for organic electronics or to conjugate the thiophene fluorophore to antibodies, peptides, or oligonucleotides for bio-sensing and imaging applications. This property differentiates it from compounds like α-sexithiophene (6T), which lacks a specific attachment handle .

Sourcing a Well-Characterized, High-Purity Building Block for Natural Product Research and Derivatization

As a documented natural product from *Echinops grijisii*, Thiophene E (Echinoynethiophene A) serves as a crucial analytical standard and starting material for structure-activity relationship (SAR) studies in medicinal chemistry and natural product research [2]. Procuring a high-purity (>98%) reference standard with well-defined physical properties (density 1.3±0.1 g/cm³, boiling point 473.1±45.0 °C) is essential for reproducibility in biological assays and for confirming the identity of newly isolated analogs [3].

Material Purification and Process Development Studies Requiring Specific Thermal Properties

The unique combination of a relatively high boiling point (473.1±45.0 °C) and a distinct density (1.3±0.1 g/cm³) makes Thiophene E a valuable test compound for developing and calibrating thermal purification processes, such as high-vacuum sublimation or short-path distillation [3]. Its properties are distinct enough from common purification standards to challenge and refine process parameters, which is a key consideration for industrial-scale synthesis and purification of high-value organic electronic materials.

Technical Documentation Hub

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